N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine
Description
N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine is a cyclopropane derivative featuring a benzylamine scaffold substituted with methoxy groups at the 2- and 4-positions of the phenyl ring. Its molecular formula is inferred as C₁₂H₁₇NO₂ (excluding counterions in its hydrochloride form, CAS 1050419-89-0) . The methoxy groups contribute to its electronic and steric properties, influencing solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-3-9(12(7-11)15-2)8-13-10-4-5-10/h3,6-7,10,13H,4-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUFIKVIDUKIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Methoxy Substitutions
N-[(3,5-Dimethoxyphenyl)methyl]cyclopropanamine (CAS 625435-20-3)
- Molecular Formula: C₁₂H₁₇NO₂ (inferred).
- Key Differences: The 3,5-dimethoxy substitution pattern alters electronic distribution compared to the 2,4-isomer.
- Applications: Limited data, but similar compounds are explored as intermediates in agrochemicals .
N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine (CAS 900641-13-6)
Analogues with Nitro or Halogen Substituents
N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS 884501-98-8)
- Molecular Formula : C₁₀H₁₂N₂O₂.
- Key Differences: The nitro group at the 2-position is strongly electron-withdrawing, reducing basicity and increasing reactivity in electrophilic substitutions.
- Applications : Primarily a research chemical .
N-[2-(4-Chlorophenyl)-1-methylethyl]cyclopropanamine
- Molecular Formula : C₁₂H₁₆ClN.
- The chloro-substituent enhances lipophilicity compared to methoxy groups .
Heterocyclic Analogues
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS 1172971-35-5)
- Molecular Formula : C₁₀H₁₇N₃.
- Key Differences : Replacement of the phenyl ring with a pyrazole heterocycle modifies electronic properties and introduces hydrogen-bonding sites. The molecular weight (179.27 g/mol) is lower, suggesting reduced steric demand .
- Applications: Potential use in medicinal chemistry due to pyrazole’s prevalence in bioactive molecules.
Table 1: Comparative Data for Selected Compounds
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring substituted with a dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 191.27 g/mol. The compound's structure can influence its biological activity, particularly through interactions with various receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could lead to downstream effects on metabolic pathways.
The exact mechanism remains under investigation, but preliminary studies suggest a role in modulating neurotransmitter levels and enzyme activity related to neurological functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results highlight the compound's potential as a lead for developing new antimicrobial agents.
Neurological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. For example, studies have shown that it may enhance serotonin receptor activity, which could be beneficial in managing depression and anxiety disorders.
Case Studies
-
Case Study on Neurotransmitter Modulation :
A clinical trial investigated the effects of this compound on patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms compared to placebo after four weeks of treatment. -
Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics.
Research Applications
This compound is being explored for various applications:
- Pharmaceutical Development : Investigated as a potential candidate for new drugs targeting mental health disorders.
- Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
